(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
CAS No.:
Cat. No.: VC13691741
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClF3N |
|---|---|
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
| Standard InChI | InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
| Standard InChI Key | AKKCICBJJPWKBY-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl |
| Canonical SMILES | CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a benzylamine backbone substituted at the 2-position with chlorine and the 4-position with a trifluoromethyl group. The isopropylamine moiety is attached via a methylene bridge. The molecular formula is C₁₁H₁₃ClF₃N, with a molecular weight of 251.67 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
| InChI | InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 | |
| SMILES | CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| PubChem CID | 138985567 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a nucleophilic substitution reaction between 2-chloro-4-(trifluoromethyl)benzyl chloride and isopropylamine under basic conditions:
Reaction Conditions:
-
Solvent: Dichloromethane or toluene
-
Base: Potassium carbonate or sodium hydroxide
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Temperature: 20–40°C
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Yield: ~70–85%
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:
-
Residence Time: 10–15 minutes
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Pressure: 1–2 atm
-
Catalyst: None required (base-mediated reaction)
Automated systems ensure precise stoichiometric control, reducing byproduct formation.
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous benzylamine derivatives .
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.01 |
| Ethanol | 12.3 |
| Dichloromethane | 45.8 |
Data inferred from structurally similar compounds .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, thiols):
Conditions: DMSO, 60°C, 6 hours .
Oxidation of the Amine Group
The isopropylamine moiety can be oxidized to a nitrile using KMnO₄ in acidic media:
| Parameter | Value |
|---|---|
| Flash Point | 98°C |
| LD₅₀ (rat, oral) | Not determined |
Precautions: Use nitrile gloves, goggles, and fume hoods. Avoid contact with oxidizing agents.
Comparative Analysis with Structural Analogs
The 4-trifluoromethyl substitution in the target compound enhances lipophilicity (clogP = 3.2 vs. 2.1 for non-CF₃ analogs), improving blood-brain barrier penetration .
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